molecular formula C14H20N6O6 B14533411 3,3'-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) CAS No. 62535-39-1

3,3'-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione)

Cat. No.: B14533411
CAS No.: 62535-39-1
M. Wt: 368.35 g/mol
InChI Key: GEHTVNZJSKURFO-UHFFFAOYSA-N
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Description

3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two imidazolidine rings connected by a hexane chain, with nitroso and methyl groups attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) typically involves the reaction of 1,6-dibromohexane with 1-ethylimidazole under controlled conditions. The reaction is carried out in a solvent such as methylbenzene at elevated temperatures (80-90°C) for several hours. The resulting product is then purified through filtration and washing with solvents like ethyl acetate and diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.

    Reduction: The compound can be reduced to form amines.

    Substitution: The imidazolidine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the imidazolidine rings.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. The nitroso groups can interact with nucleophilic sites in biomolecules, leading to modifications that affect their function. The compound may also act as a radical scavenger, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Hexane-1,6-diyl)bis(5-methyl-1-nitrosoimidazolidine-2,4-dione) is unique due to its dual imidazolidine structure and the presence of nitroso groups, which confer distinct chemical reactivity and potential biological activity. Unlike Irganox 1098, which is primarily used as an antioxidant, this compound has broader applications in scientific research and potential therapeutic uses.

Properties

CAS No.

62535-39-1

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

5-methyl-3-[6-(4-methyl-3-nitroso-2,5-dioxoimidazolidin-1-yl)hexyl]-1-nitrosoimidazolidine-2,4-dione

InChI

InChI=1S/C14H20N6O6/c1-9-11(21)17(13(23)19(9)15-25)7-5-3-4-6-8-18-12(22)10(2)20(16-26)14(18)24/h9-10H,3-8H2,1-2H3

InChI Key

GEHTVNZJSKURFO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1N=O)CCCCCCN2C(=O)C(N(C2=O)N=O)C

Origin of Product

United States

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